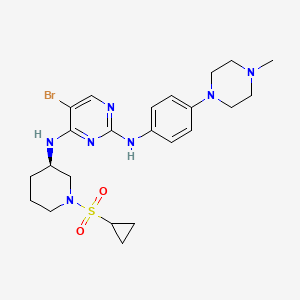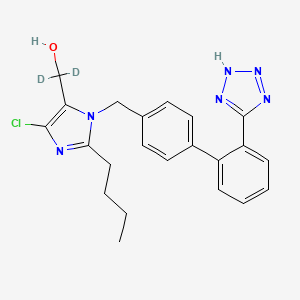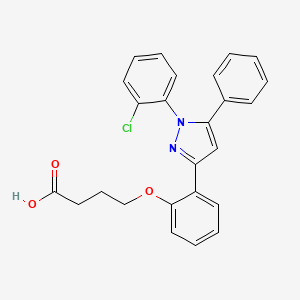
Uridine diphosphate galuronic acid (trisodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine diphosphate galuronic acid (trisodium) is a sugar nucleotide that plays a crucial role in the biosynthesis of polysaccharides. It is a carboxylic acid-formed sugar nucleotide and is involved in various biochemical processes, including the creation of polysaccharides and the biosynthesis of ascorbic acid in non-primates . It is also a key intermediate in the heme degradation process in humans .
準備方法
Synthetic Routes and Reaction Conditions
Uridine diphosphate galuronic acid (trisodium) can be synthesized through a cascade reaction involving multiple whole cells expressing hyperthermophilic enzymes. This method involves the use of UDP-glucose 6-dehydrogenase and NAD+ as a cofactor to convert UDP-glucose to uridine diphosphate galuronic acid . The reaction conditions typically include a temperature of 30°C and a pH of 7.5 .
Industrial Production Methods
In industrial settings, the production of uridine diphosphate galuronic acid (trisodium) often involves the use of microbial cell factories such as Escherichia coli. These cells are engineered to express the necessary enzymes for the biosynthesis of the compound. The process includes the optimization of enzyme expression levels and the use of coenzyme regeneration systems to enhance yield .
化学反応の分析
Types of Reactions
Uridine diphosphate galuronic acid (trisodium) primarily undergoes glucuronidation reactions, where it acts as a glucuronosyl donor. This reaction involves the transfer of the glucuronosyl group to various substrates, including oxygen, nitrogen, sulfur, or carboxyl functional groups .
Common Reagents and Conditions
The glucuronidation reactions typically require the presence of glucuronosyltransferase enzymes and occur under physiological conditions. The major products formed from these reactions are glucuronides, which are more water-soluble and can be easily excreted from the body .
科学的研究の応用
Uridine diphosphate galuronic acid (trisodium) has a wide range of applications in scientific research:
作用機序
Uridine diphosphate galuronic acid (trisodium) exerts its effects through its role as a glucuronosyl donor in glucuronidation reactions. The compound interacts with glucuronosyltransferase enzymes, facilitating the transfer of the glucuronosyl group to various substrates. This process enhances the solubility and excretion of the substrates, aiding in detoxification and metabolism .
類似化合物との比較
Uridine diphosphate galuronic acid (trisodium) can be compared with other sugar nucleotides such as:
Uridine diphosphate glucose: Serves as a precursor for uridine diphosphate galuronic acid and is involved in glycogen synthesis.
Uridine diphosphate N-acetylglucosamine: Involved in the biosynthesis of glycoproteins and glycolipids.
Uridine diphosphate galactose: Participates in the synthesis of lactose and other galactose-containing polysaccharides.
Uridine diphosphate galuronic acid (trisodium) is unique in its role in glucuronidation reactions, which are essential for the detoxification and excretion of various endogenous and exogenous compounds .
特性
分子式 |
C15H19N2Na3O18P2 |
|---|---|
分子量 |
646.23 g/mol |
IUPAC名 |
trisodium;(2S,3R,4S,5R,6R)-6-[[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C15H22N2O18P2.3Na/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);;;/q;3*+1/p-3/t4-,6+,7+,8-,9?,10-,11+,12-,14-;;;/m1.../s1 |
InChIキー |
XXXUNWUNTOMVIG-RAYNMLOKSA-K |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+] |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12397045.png)







![2-amino-8-bromo-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12397094.png)



